molecular formula C13H13NO3 B168519 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile CAS No. 144537-17-7

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile

Cat. No. B168519
M. Wt: 231.25 g/mol
InChI Key: ONCPQJALUZGSRM-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile, also known as DOAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DOAC is a heterocyclic organic compound that belongs to the class of coumarin derivatives. It is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile is not yet fully understood. However, it is believed that 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile inhibits the activity of coagulation factors by binding to the active site of these enzymes. This results in the prevention of the formation of blood clots, which can lead to various cardiovascular diseases.

Biochemical And Physiological Effects

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of coagulation factors, which can help prevent the formation of blood clots. Additionally, 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has also been found to induce apoptosis in cancer cells, which can help in the treatment of cancer.

Advantages And Limitations For Lab Experiments

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has various advantages and limitations for lab experiments. One of the advantages is that it has a relatively simple synthesis method, making it easy to obtain in large quantities. Additionally, 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has a long shelf life, making it a suitable candidate for long-term storage. However, one of the limitations is that the mechanism of action of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile. One potential direction is the development of new anticoagulant agents based on the structure of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile. Additionally, further studies can be conducted to understand the mechanism of action of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile and its potential applications in the treatment of cancer and other diseases. Finally, the antibacterial and antifungal properties of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile can be further explored to develop new antimicrobial agents.

Synthesis Methods

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile is synthesized through a multi-step process that involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride to form 7-acetoxy-4-methylcoumarin. This intermediate is then treated with methylmagnesium bromide to form 7-(2-methyl-2-propenoyloxy)-4-methylcoumarin. The final step involves the reaction of this intermediate with acetonitrile in the presence of a base to form 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile.

Scientific Research Applications

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has been found to exhibit various scientific research applications. It has been extensively studied for its potential use as an anticoagulant agent due to its ability to inhibit the activity of coagulation factors. 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has been studied for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-13(2)8-11(15)10-4-3-9(16-6-5-14)7-12(10)17-13/h3-4,7H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCPQJALUZGSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369522
Record name 2-[(2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXY]ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile

CAS RN

144537-17-7
Record name 2-[(2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXY]ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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